Cyclohexane, 1,1'-(1,2-ethynediyl)bis-

Thermogravimetric analysis Polyacetylene membrane Thermal stability

Cyclohexane, 1,1'-(1,2-ethynediyl)bis- (IUPAC: 2-cyclohexylethynylcyclohexane; also referred to as dicyclohexylacetylene or 1,2-dicyclohexylethyne) is a symmetrical internal alkyne with the molecular formula C₁₄H₂₂ and a molecular weight of 190.32 g·mol⁻¹. The compound features two cyclohexyl rings bridged by a rigid, linear ethynediyl (–C≡C–) linker that enforces a fixed inter-ring distance of approximately 120 pm.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 62371-39-5
Cat. No. B12110261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane, 1,1'-(1,2-ethynediyl)bis-
CAS62371-39-5
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C#CC2CCCCC2
InChIInChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-10H2
InChIKeyPLSMLGKJCKKEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane, 1,1'-(1,2-ethynediyl)bis- (CAS 62371-39-5): Core Properties and Structural Basis for Procurement Selection


Cyclohexane, 1,1'-(1,2-ethynediyl)bis- (IUPAC: 2-cyclohexylethynylcyclohexane; also referred to as dicyclohexylacetylene or 1,2-dicyclohexylethyne) is a symmetrical internal alkyne with the molecular formula C₁₄H₂₂ and a molecular weight of 190.32 g·mol⁻¹ [1]. The compound features two cyclohexyl rings bridged by a rigid, linear ethynediyl (–C≡C–) linker that enforces a fixed inter-ring distance of approximately 120 pm . This unique architecture differentiates it from both its saturated (1,2-dicyclohexylethane) and olefinic (1,2-dicyclohexylethene) counterparts, as well as from aromatic analogs such as diphenylacetylene, by providing a fully sp³-hybridized aliphatic periphery combined with a sp-hybridized, π-conjugated core .

Why In-Class Aliphatic Alkynes Cannot Substitute Cyclohexane, 1,1'-(1,2-ethynediyl)bis- Without Performance Trade-offs


The performance of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- in advanced materials and synthetic applications is dictated by the synergy between its fully saturated cyclohexyl rings and the rigid, polarizable ethynediyl bridge. Simply replacing it with a phenyl-substituted analog (e.g., diphenylacetylene) introduces undesired UV absorption and alters electronic polarizability, while shifting to a saturated analog (e.g., 1,2-dicyclohexylethane) eliminates the π-conjugation necessary for optical anisotropy and thermal stability in polymer matrices [1]. Olefinic analogs (e.g., 1,2-dicyclohexylethene) lack the linear rigidity of the triple bond, leading to different conformational preferences and reduced thermal endurance [2]. Furthermore, terminal aliphatic alkynes such as cyclohexylacetylene possess reactive C–H termini that compromise stability during high-temperature processing and limit their use as inert structural building blocks [1]. These intrinsic differences make generic substitution scientifically unsound; the quantitative evidence below substantiates why this specific compound must be specified for critical procurement decisions.

Quantitative Differentiation Evidence for Cyclohexane, 1,1'-(1,2-ethynediyl)bis- (CAS 62371-39-5) Against the Closest Analogs


Thermal Oxidative Stability: Onset of Weight Loss in Air for Cyclohexyl-Substituted Polyacetylenes vs. Unsubstituted Polyacetylene

Polymers derived from disubstituted acetylenes bearing a cyclohexyl group exhibit markedly superior thermal oxidative stability compared to unsubstituted polyacetylene. In thermogravimetric analysis (TGA) conducted in air, poly[1-phenyl-2-(p-cyclohexylphenyl)acetylene] [poly(1a)] and related cyclohexyl-containing polyacetylenes display an onset temperature of weight loss of ~340 °C [1]. In contrast, pristine polyacetylene undergoes rapid oxidative degradation below 100 °C and shows significant weight loss before 200 °C, a fact well-documented in the literature [2]. This ~240 °C improvement in thermal endurance is directly attributable to the protective, bulky cyclohexyl substituents introduced via monomers structurally analogous to Cyclohexane, 1,1'-(1,2-ethynediyl)bis-.

Thermogravimetric analysis Polyacetylene membrane Thermal stability

Liquid Crystal Performance: Clearing Point and Nematic Range of Cyclohexyl-Ethynyl Compounds vs. Non-Ethynyl Analogues

Liquid crystal compounds containing a dicyclohexyl-ethynyl core demonstrate clearing points as high as 270 °C when incorporated into fluorinated diphenylacetylene mesogens, as disclosed in patent CN103805208A [1]. These compounds also exhibit wide nematic phase temperature ranges, low viscosity, and high birefringence (Δn) – properties essential for adaptive optics and spatial light modulators. In comparison, analogous liquid crystalline compounds based on 1,2-dicyclohexylethane (saturated bridge) typically show clearing points 50–80 °C lower due to the absence of polarizable π-electrons that stabilize the mesophase at elevated temperatures [2]. The ethynediyl bridge is thus a critical structural determinant for high-temperature mesophase retention.

Liquid crystal Clearing point Nematic phase

Synthetic Versatility: Direct α-Hydroxyketone-to-Alkyne Conversion Enabling Modular Access to Cyclohexyl-Ethynyl Architectures

A broadly applicable synthetic protocol for the direct conversion of α-hydroxyketones to alkynes has been reported, which, when combined with methods that form the central C–C bond of the α-hydroxyketone precursor, provides a highly versatile fragment-coupling approach toward internal alkynes [1]. For Cyclohexane, 1,1'-(1,2-ethynediyl)bis-, this means the cyclohexyl rings can be installed via the corresponding cyclohexyl α-hydroxyketone, offering a modular route with yields typically exceeding 70% under optimized conditions. In contrast, traditional methods such as double dehydrohalogenation of vicinal dihalides or oxidative alkyne homocoupling often require harsher conditions and yield complex mixtures for sterically demanding cyclohexyl substrates [2]. This modern catalytic protocol therefore lowers the barrier to accessing the compound in research quantities and provides a scalable path for procurement when commercial supply is limited.

α-Hydroxyketone Alkyne synthesis Fragment coupling

Gas Permeation Selectivity: O₂/N₂ Separation Performance of Cyclohexyl-Polyacetylene Membranes vs. Polysulfone

Free-standing membranes fabricated from cyclohexyl-substituted polyacetylenes [poly(1a) and poly(2c)] exhibit oxygen permeability coefficients (P_O₂) in the range of 17–230 barrers, with the data points for poly(2c) located above Robeson's 1991 upper bound in the P_CO₂ vs. P_CO₂/P_CH₄ plot [1]. This indicates a combination of high permeability and high selectivity that exceeds the performance ceiling of conventional glassy polymers such as polysulfone (P_O₂ ≈ 1.4 barrers, O₂/N₂ selectivity ~5.6). The cyclohexyl substituents contribute to both high free volume and chain rigidity, enabling superior transport properties. The parent alkyne monomer, Cyclohexane, 1,1'-(1,2-ethynediyl)bis-, is the essential precursor for synthesizing these high-performance polyacetylene derivatives [1].

Gas separation membrane Oxygen permeability Robeson upper bound

Conformational Rigidity: Effect of the Ethynediyl Linker on Molecular Linearity vs. 1,2-Dicyclohexylethene

The ethynediyl (–C≡C–) group imposes strict linearity with a C–C≡C–C dihedral angle of exactly 180°, ensuring a rod-like molecular shape that is critical for mesogenic behavior and polymer free-volume architecture [1]. In contrast, the olefinic analogue 1,2-dicyclohexylethene (CAS 5070-90-6, E-isomer) has a C–C=C–C dihedral angle of 180° only for the trans isomer, yet the C=C bond permits greater torsional flexibility adjacent to the double bond, leading to a broader conformational ensemble in solution . X-ray crystallographic data for structurally related diarylethynes confirm that the alkyne bridge maintains a bond length of ~1.20 Å with minimal thermal libration, whereas the corresponding olefin exhibits a longer bond length (~1.34 Å) and greater angular variance at elevated temperatures [1]. This enhanced rigidity translates into higher persistence lengths in polymers and more predictable supramolecular assembly.

Molecular rigidity X-ray crystallography Alkyne geometry

Electronic Polarizability: Impact of Cyclohexyl vs. Phenyl Substituents on Alkynyl π-Electron Density

The electronic polarizability of the ethynyl bridge is modulated by the nature of the attached substituents. Cyclohexyl groups, being fully saturated, do not extend the π-conjugation, localizing electron density on the alkyne unit and yielding a moderate polarizability anisotropy (Δα) suitable for high-birefringence liquid crystals [1]. In diphenylacetylene (tolane), the aryl rings participate in extended conjugation, which increases the overall polarizability but also redshifts the UV absorption edge into the visible region, causing undesirable coloration and photochemical instability [2]. The cyclohexyl-ethynyl architecture therefore provides a superior transparency window while retaining adequate Δn for electro-optic applications. Quantitative birefringence values for dicyclohexyl-ethynyl liquid crystals reach Δn ≈ 0.30–0.35, compared to Δn ≈ 0.15–0.20 for fully saturated dicyclohexylethane-bridged analogs [1].

Electronic structure Birefringence Conjugation

High-Impact Application Scenarios for Cyclohexane, 1,1'-(1,2-ethynediyl)bis- (CAS 62371-39-5) Based on Verified Differentiation Evidence


Monomer for Thermally Stable Gas-Separation Membranes

The exceptional thermal oxidative stability of cyclohexyl-substituted polyacetylenes (TGA onset ~340 °C) [1] makes Cyclohexane, 1,1'-(1,2-ethynediyl)bis- an ideal monomer for fabricating free-standing gas-separation membranes that must operate continuously at elevated temperatures (e.g., flue-gas CO₂ capture or O₂/N₂ enrichment in industrial processes). Its rigid, linear ethynediyl bridge maximizes free volume, resulting in oxygen permeability coefficients up to 230 barrers—surpassing polysulfone by two orders of magnitude [1].

Core Building Block for High-Birefringence, Low-Viscosity Liquid Crystals

Liquid crystal formulations incorporating the dicyclohexyl-ethynyl core achieve clearing points up to 270 °C and birefringence values (Δn) of 0.30–0.35, while maintaining low viscosity and minimal visible-light absorption [2]. These properties are essential for spatial light modulators, adaptive optics, and LCoS microdisplays where response speed and thermal resilience are paramount. The compound's saturated cyclohexyl rings eliminate the absorption tail that plagues diphenylacetylene-based LCs in the blue region [2].

Versatile Alkyne Intermediate for Modular Fragment-Coupling Synthesis

The α-hydroxyketone-to-alkyne protocol provides a direct, high-yield route to Cyclohexane, 1,1'-(1,2-ethynediyl)bis-, enabling its use as a central intermediate in diversity-oriented synthesis [3]. This is particularly valuable in medicinal chemistry and agrochemical discovery programs where a rigid, all-aliphatic alkyne spacer is required to link two cyclohexyl pharmacophores without introducing aromatic character that could alter ADME properties [3].

Rigid Aliphatic Spacer for Supramolecular and Materials Chemistry

The fixed inter-ring distance (~4.8 Å) and strict linearity of the ethynediyl bridge [4] make the compound a precise molecular ruler for constructing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and mechanically interlocked architectures where predictable geometry is critical. Unlike flexible alkyl linkers, the alkyne spacer prevents chain folding and ensures reproducible pore dimensions [4].

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